molecular formula C34H30N2O B11671541 1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol

1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol

Cat. No.: B11671541
M. Wt: 482.6 g/mol
InChI Key: LIHAMNDRZZTZLN-UHFFFAOYSA-N
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Description

1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Functionalization of the Indole Core: The indole core can be further functionalized by introducing phenyl groups at specific positions through Friedel-Crafts alkylation or acylation.

    Coupling with Amino Alcohol: The final step involves coupling the functionalized indole with an amino alcohol derivative, such as 3-[(4-methylphenyl)amino]propan-2-ol, under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol
  • 1-(2,3-diphenyl-1H-benzo[f]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol
  • 1-(2,3-diphenyl-1H-benzo[h]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol

Uniqueness

1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is unique due to its specific structural features, such as the presence of the benzo[g]indole core and the 4-methylphenylamino group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H30N2O

Molecular Weight

482.6 g/mol

IUPAC Name

1-(2,3-diphenylbenzo[g]indol-1-yl)-3-(4-methylanilino)propan-2-ol

InChI

InChI=1S/C34H30N2O/c1-24-16-19-28(20-17-24)35-22-29(37)23-36-33(27-13-6-3-7-14-27)32(26-11-4-2-5-12-26)31-21-18-25-10-8-9-15-30(25)34(31)36/h2-21,29,35,37H,22-23H2,1H3

InChI Key

LIHAMNDRZZTZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CN2C(=C(C3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

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